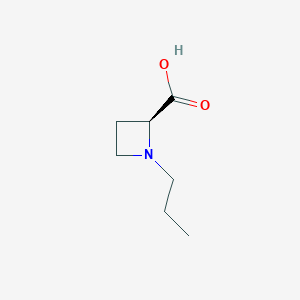
3-Hydroxy-4-nitrobenzyl pivalate
Übersicht
Beschreibung
3-Hydroxy-4-nitrobenzyl pivalate is a chemical compound with the CAS Number: 929095-34-1. It has a molecular weight of 253.25 . The IUPAC name for this compound is 3-hydroxy-4-nitrobenzyl pivalate .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-4-nitrobenzyl pivalate is C12H15NO5 . The InChI code for this compound is 1S/C12H15NO5/c1-12(2,3)11(15)18-7-8-4-5-9(13(16)17)10(14)6-8/h4-6,14H,7H2,1-3H3 .Physical And Chemical Properties Analysis
3-Hydroxy-4-nitrobenzyl pivalate is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “3-Hydroxy-4-nitrobenzyl pivalate” is used in the synthesis of 3-Hydroxy-4-substituted picolinonitriles . These compounds are valuable synthetic intermediates for 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules .
- Methods of Application or Experimental Procedures : The synthesis of 3-Hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .
- Results or Outcomes : This unique synthetic approach provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step . In addition, the 3-hydroxy group provides opportunities to introduce various acyl and alkyl groups in one step .
Application in Pivaloylation of Alcohols
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “3-Hydroxy-4-nitrobenzyl pivalate” can be used in the pivaloylation of alcohols . This process is a type of esterification where an alcohol reacts with pivalic acid to form a pivalate ester .
- Methods of Application or Experimental Procedures : The pivaloylation of alcohols can be achieved without using a catalyst under solvent-free conditions . This offers short reaction time, high yields, simple workup, and no need for further purification .
- Results or Outcomes : Selectivity was observed between primary alcohols vs. secondary alcohols and aliphatic alcohols vs. phenols .
Application in Synthesis of Kojic Acid Analogs
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “3-Hydroxy-4-nitrobenzyl pivalate” can be used in the synthesis of kojic acid analogs . Kojic acid analogs have diverse therapeutic potential .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for the synthesis of kojic acid analogs using “3-Hydroxy-4-nitrobenzyl pivalate” are not provided in the source . However, the synthesis of kojic acid analogs typically involves various organic reactions, including esterification, acylation, and cyclization .
- Results or Outcomes : The specific results or outcomes obtained from the synthesis of kojic acid analogs using “3-Hydroxy-4-nitrobenzyl pivalate” are not provided in the source . However, kojic acid analogs are known to have diverse therapeutic potential, suggesting that they could be used in the development of new drugs .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)11(15)18-7-8-4-5-9(13(16)17)10(14)6-8/h4-6,14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICZUSDFRAIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC(=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728120 | |
| Record name | (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-nitrobenzyl pivalate | |
CAS RN |
929095-34-1 | |
| Record name | (3-Hydroxy-4-nitrophenyl)methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)










